molecular formula C21H25NO B1445803 4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile CAS No. 1494590-01-0

4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile

Cat. No. B1445803
M. Wt: 307.4 g/mol
InChI Key: AXMMPJJZAJRVMP-UHFFFAOYSA-N
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Description

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like structure similar to the structure of diamond . The “4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile” is a complex organic compound that contains an adamantane core with a methoxy group attached, along with a cyclopropyl group and a benzonitrile group .


Molecular Structure Analysis

The molecular structure of similar adamantane compounds has been determined using techniques such as nuclear magnetic resonance (NMR), infra-red (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure .


Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives can be quite diverse, depending on the functional groups attached to the adamantane core . For instance, the presence of a methoxy group might make the compound susceptible to reactions such as demethylation, while the presence of a nitrile group could make it a candidate for reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the adamantane core can impart high stability and low reactivity . The presence of a nitrile group could increase the compound’s polarity, affecting properties such as solubility and boiling point .

Scientific Research Applications

Catalytic Oxidation

Adamantan-1-ol, a crucial adamantane derivative, is a starting compound in synthesizing memantine and rimantadine. Adamantyl ethers serve as effective antioxidant additives to oils and transmission fluids, improving their rheological characteristics at low temperatures. A study demonstrated that the oxidation of adamantane with pentafluoroperoxybenzoic acid, catalyzed by RuCl3 · 3 H2O, is a promising approach for the synthesis of adamantan-1-ol with high yield, thereby suggesting potential applications of similar adamantane derivatives in catalytic processes (Khusnutdinov & Oshnyakova, 2015).

Inclusion Complexes and Interactions

β-Cyclodextrin inclusion complexes of adamantane-1-carbonitrile, among others, have been studied using high-resolution solid-state CP MAS 13C NMR spectroscopy. This research provides insight into the interactions between host and guest molecules in these complexes, indicating potential applications in molecular encapsulation and delivery systems (Okazaki & Mcdowell, 1983).

Cytochrome P-450 Model System

In a study, iron(III)tris(4-N-methylpyridyl)-mono(pentafluorophenyl)-porphyrin encapsulated in zeolites demonstrated hydroxylation of adamantane, indicating its potential as a Cytochrome P-450 model system. This suggests applications in biochemical studies, particularly in understanding the mechanisms of enzyme-mediated hydrocarbon oxidation (Skrobot et al., 2005).

Antimicrobial Activity

A series of adamantane derivatives, including 4-(adamant-1-ylmethoxycarbonyl)phthalanhydride, have been synthesized and tested for antimicrobial activity. These compounds showed promising results against various bacterial strains, indicating their potential in developing new antimicrobial agents (Orzeszko et al., 2000).

Chemical Reactions and Properties

Adamantane derivatives have been studied extensively for their chemical properties and reactions. For instance, the synthesis and properties of N-substituted aminofuroxans in the adamantane series were investigated, contributing to the understanding of the chemistry of such compounds (Kalinina et al., 1988).

Future Directions

Adamantane and its derivatives have been the subject of much research due to their unique properties and potential applications in areas such as medicinal chemistry . Future research might focus on synthesizing new adamantane derivatives, studying their properties, and exploring their potential applications .

properties

IUPAC Name

4-(1-adamantylmethoxy)-3-cyclopropylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c22-12-14-1-4-20(19(8-14)18-2-3-18)23-13-21-9-15-5-16(10-21)7-17(6-15)11-21/h1,4,8,15-18H,2-3,5-7,9-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMMPJJZAJRVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C#N)OCC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile

Synthesis routes and methods

Procedure details

A solution of 4-(adamantan-1-ylmethoxy)-3-bromobenzonitrile (6.93 g, 20.00 mmol), cyclopropylboronic acid (2.58 g, 30.00 mmol) and potassium phosphate (19.10 g, 90.00 mmol) in toluene (100 mL) and water (5 mL) was bubbled with a nitrogen atmosphere for 10 min, tricyclohexylphosphine tetrafluoroborate (0.74 g, 2.00 mmol) and palladium acetate (0.23 g, 1.00 mmol) was added to this reaction mixture. The reaction mixture was heated to 100° C. for 18 h and then cooled to ambient temperature. Water (50 mL) was added and the mixture, extracted with ethyl acetate (100 mL×3), the combined organics were washed with brine; dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was titrated in methanol (50 mL), the solid was filtered and dried to give the title compound as a colorless solid (5.70 g, 92%): 1H NMR (300 MHz, CDCl3) δ 7.43-7.38 (m, 1H), 7.11-7.10 (m, 1H), 6.82-6.78 (m, 1H), 3.52 (s, 2H), 2.16-1.98 (m, 4H), 1.00-1.64 (m, 12H), 0.99-0.91 (m, 2H), 0.66-0.59 (m, 2H); MS (ES+) m/z: 308.2 (M+1).
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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